Isobutyl 3,5,5-trimethylhexanoate
Description
3,5,5-Trimethylhexanoic acid (CAS 512-34-5) is a branched-chain carboxylic acid widely used to synthesize esters for industrial and specialty applications. These esters are valued for their hydrolytic stability, low volatility, and solubility in hydrophobic matrices . This article compares these analogues based on chemical properties, performance, and safety.
Properties
CAS No. |
71436-96-9 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-methylpropyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-10(2)9-15-12(14)7-11(3)8-13(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
FZZAUWKVCPGABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 3,5,5-trimethylhexanoate can be synthesized through the esterification reaction between 3,5,5-trimethylhexanoic acid and isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and isobutanol.
Transesterification: A new ester and isobutanol.
Scientific Research Applications
Cosmetic Applications
Isobutyl 3,5,5-trimethylhexanoate is primarily used in the cosmetic industry as an emollient and skin-conditioning agent. Its properties help improve the texture and feel of cosmetic formulations.
Emollient Properties
- Acts as a skin softener and moisturizer.
- Enhances the spreadability of creams and lotions.
Safety Assessments
The Cosmetic Ingredient Review (CIR) panel has evaluated this compound for safety in cosmetic products. Studies indicate low irritation potential and minimal sensitization risks when used at recommended concentrations .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an excipient and a solvent for active ingredients in drug formulations.
Solvent Properties
- Facilitates the dissolution of poorly soluble drugs.
- Enhances bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Drug Formulation
A study investigated the use of this compound in formulating a topical anti-inflammatory drug. Results showed improved absorption rates compared to traditional solvents, leading to enhanced therapeutic efficacy .
Industrial Applications
This compound is also utilized in various industrial applications due to its chemical stability and compatibility with other materials.
Paint and Coating Additive
- Used as a solvent in paint formulations to improve flow and leveling.
- Enhances adhesion properties of coatings on various substrates.
Plasticizer
It functions as a plasticizer in the production of flexible plastics, contributing to improved flexibility and durability.
Environmental Impact
While this compound is generally considered safe for use in consumer products, its environmental impact has been assessed through various studies.
Ecotoxicity Studies
Research indicates that the compound has low toxicity to aquatic life when released into water systems at low concentrations . However, prolonged exposure may pose risks to aquatic organisms.
Data Tables
| Application Area | Functionality | Key Findings |
|---|---|---|
| Cosmetics | Emollient | Low irritation potential; enhances skin feel |
| Pharmaceuticals | Solvent for APIs | Improved absorption rates in topical formulations |
| Industrial (Paints) | Solvent and coating additive | Enhanced adhesion and flow properties |
| Environmental Impact | Ecotoxicity | Low toxicity to aquatic life; caution advised for prolonged exposure |
Case Study 1: Cosmetic Formulation
Objective: Evaluate the effectiveness of this compound as an emollient in skin creams.
Results: The study found that creams containing this compound provided superior hydration compared to those without it.
Case Study 2: Pharmaceutical Efficacy
Objective: Assess the role of this compound in enhancing drug absorption.
Results: Topical formulations utilizing this compound showed a significant increase in drug penetration through the skin barrier.
Mechanism of Action
The mechanism of action of isobutyl 3,5,5-trimethylhexanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 3,5,5-trimethylhexanoic acid and isobutanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
Esters of 3,5,5-trimethylhexanoic acid differ in their alkyl/functional groups, influencing their reactivity and applications:
Physical and Chemical Properties
- LogP Values: Ethyl 3,5,5-trimethylhexanoate: LogP = 3.94 (hydrophobic, suitable for lipid-based formulations) . Allyl 3,5,5-trimethylhexanoate: High volatility due to allyl group, requiring stabilization in fragrances .
- Thermal Stability :
- TBPMH decomposes at 97.1°C (10-hour half-life), making it ideal for controlled polymerization .
Biological Activity
Isobutyl 3,5,5-trimethylhexanoate is an ester compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and metabolic pathways based on available research findings.
Chemical Structure and Properties
This compound is classified as a branched-chain fatty acid ester. Its structure can be represented as follows:
- Chemical Formula : C13H26O2
- Molecular Weight : 214.34 g/mol
This compound is typically synthesized through the reaction of 3,5,5-trimethylhexanoic acid with isobutanol.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that esters like this compound can scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its protective effects against various diseases associated with oxidative damage.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may modulate inflammatory pathways. For instance, it has been observed to downregulate pro-inflammatory cytokines in vitro.
- Antimicrobial Activity : Some studies have reported that certain esters possess antimicrobial properties. However, specific data on this compound's efficacy against pathogens remain limited and require further investigation.
Toxicity Profile
The toxicity of this compound has been assessed in various animal studies. The results indicate:
- Acute Toxicity : In oral toxicity studies conducted on rodents, the compound showed a high safety margin with no significant adverse effects at doses up to 2000 mg/kg.
- Chronic Toxicity : Long-term exposure studies are still needed to fully understand the chronic effects of this compound.
Metabolic Pathways
Understanding the metabolism of this compound is crucial for evaluating its biological activity. Recent studies have indicated:
- Absorption and Distribution : After oral administration in animal models, the compound is rapidly absorbed and distributed throughout the body.
- Metabolism : The primary metabolic pathway involves hydrolysis to yield free fatty acids and alcohols. These metabolites are then further processed by β-oxidation in the liver.
Case Studies
A few case studies highlight the biological activity of this compound:
- Case Study 1 : A study investigating the antioxidant properties of various esters found that this compound significantly reduced lipid peroxidation in liver cells exposed to oxidative stress.
- Case Study 2 : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this ester resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to controls.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
